molecular formula C20H14ClN3O3S B2484654 (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327196-74-6

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No. B2484654
CAS RN: 1327196-74-6
M. Wt: 411.86
InChI Key: AJJVLKSBTKRUJN-NMWGTECJSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques like X-ray crystallography, neutron diffraction, and electron diffraction are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The Arrhenius equation is often used to relate the rate constant of a chemical reaction to temperature and activation energy .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like Atomic Force Microscopy (AFM) and Raman/Photoluminescence spectrometry can be used .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : The compound has been synthesized through condensation reactions involving salicylaldehyde and CH acids. Such methods have been explored to create 3-substituted chromen-2-ones with diverse properties (Dyachenko et al., 2020).

  • Chemical Derivatives and Reactions : Various functionalized chromenes have been achieved starting from similar compounds, demonstrating the compound's versatility as a chemical precursor (Azab & Latif, 2012).

  • Eco-friendly Synthesis : A study highlights the eco-friendly synthesis of 2-imino-2H-chromene-3-carboxamides, indicating the potential for sustainable production methods (Proença & Costa, 2008).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity : Some derivatives of 2-imino-2H-chromene-3-carboxamides show antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Ukhov et al., 2021).

  • Cytotoxic Properties : Certain 2-imino-2H-chromene-3-carboxamides exhibit cytotoxic activity against human cancer cell lines, indicating their potential in cancer therapy (Gill et al., 2016).

  • Antibacterial Effects : Coumarin derivatives, which are structurally related to the compound , have shown notable antibacterial effects, underscoring the compound's relevance in antibacterial research (Govori et al., 2013).

Advanced Synthesis Techniques

  • Microwave-Assisted Synthesis : The use of microwave irradiation has been employed for the synthesis of related compounds, highlighting advanced techniques for efficient production (Raval et al., 2012).

  • Ultrasound-Promoted Synthesis : Ultrasound irradiation has also been utilized in the synthesis of thiazole derivatives bearing a coumarin nucleus, which is related to the compound (Gomha & Khalil, 2012).

Mechanism of Action

The mechanism of action describes how the compound interacts with a biological system, if applicable. This could involve binding to specific receptors or enzymes, or altering a biological pathway .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S/c1-26-17-7-6-13(11-15(17)21)23-19-14(18(25)24-20-22-8-9-28-20)10-12-4-2-3-5-16(12)27-19/h2-11H,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJVLKSBTKRUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

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